Indigosol brown IBR
Description
Structure
2D Structure
Properties
IUPAC Name |
hexasodium;(7,14,27,33,40-pentasulfonatooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31(44),32,34,36,38,40,42-docosaen-20-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H22N2O24S6.6Na/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62;;;;;;/h1-16H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAWSVNAQKAAP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])N=C5C4=C6C7=C(C8=C(C9=CC=CC=C9C(=C8C=C7)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=C6C1=C(C2=CC=CC=C2C(=C15)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16N2Na6O24S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901340450 | |
| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1262.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23725-15-7 | |
| Record name | C.I. 70801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023725157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexasodium naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexyl hexasulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | C.I. 70801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL2LMN9MDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Solvat Brown Br
Established Synthetic Pathways for Brown Solvent Dyes
The traditional synthesis of brown solvent dyes primarily relies on the production of azo and anthraquinone (B42736) structures. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are a major class of solvent dyes and contribute significantly to the brown color palette.
Precursor Identification and Elaboration for Brown Solvent Dyes Synthesis
The synthesis of brown azo dyes typically begins with the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. The choice of these precursors is crucial in determining the final color and properties of the dye.
For brown azo dyes, common precursors include:
Diazo components: These are typically aromatic amines. For instance, Naphthalen-1-amine is a precursor for some brown solvent dyes. worlddyevariety.com Substituted anilines and other aromatic amines are also widely used.
Coupling components: To achieve a brown shade, coupling components are often phenols, naphthols, or aromatic amines. For example, Benzene-1,3-diamine is a coupling component used in the synthesis of C.I. Solvent Brown 1. worlddyevariety.com The synthesis of some brown dyes involves the coupling of two moles of a diazoic acid with the same coupling component, with resorcinol (B1680541) and m-phenylenediamine (B132917) derivatives being common examples. nih.gov
In the case of anthraquinone-based dyes, the precursors are derivatives of anthraquinone itself. The synthesis often starts with anthraquinone sulfonic acid or nitroanthraquinone. wikipedia.org
Key Reaction Steps and Conditions in Brown Solvent Dyes Formation
The formation of brown azo dyes is predominantly achieved through a two-step process:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually sodium nitrite (B80452) in an acidic medium) at low temperatures (typically 0-5 °C) to form a diazonium salt. These salts are often unstable and are used immediately in the subsequent step. nih.gov
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline, in an electrophilic aromatic substitution reaction to form the azo dye. nih.govwikipedia.org
The table below summarizes typical reaction conditions for the synthesis of an illustrative brown azo dye.
| Reaction Step | Reagents | Temperature | Key Parameters |
| Diazotization | Primary aromatic amine, Sodium nitrite, Hydrochloric acid | 0-5 °C | Maintaining low temperature to prevent decomposition of the diazonium salt. |
| Azo Coupling | Diazonium salt, Coupling component (e.g., phenol, amine) | 0-10 °C | pH control is crucial; coupling with phenols is typically done under alkaline conditions, while coupling with amines is done under acidic to neutral conditions. |
For anthraquinone dyes, the key reaction steps involve nucleophilic substitution reactions on the anthraquinone core. For example, sulfonic acid or halogen groups on the anthraquinone ring can be replaced by amino or phenoxy groups by reacting with the corresponding nucleophiles at elevated temperatures, sometimes in the presence of a catalyst. wikipedia.orggoogle.com
Novel Approaches in Brown Solvent Dyes Synthesis
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of organic dyes, including those in the brown solvent category.
Catalyst-Mediated Synthesis of Brown Solvent Dyes
The use of catalysts can enhance the efficiency and selectivity of dye synthesis. In the context of azo dye synthesis, solid acid catalysts such as Nano-γ-Al2O3/Ti(IV) have been employed to facilitate the coupling reaction of aryl diazonium salts with coupling components like β-naphthol under solvent-free conditions. kashanu.ac.ir This approach offers advantages such as shorter reaction times, easier work-up, and higher yields. kashanu.ac.ir For anthraquinone dyes, copper catalysts are used in reactions like the Ullmann coupling to introduce amine functionalities. agya.info Borane catalysts, such as B(C6F5)3, have also been shown to be effective in the synthesis of heterocyclic structures that can be relevant to certain dye classes. acs.orgacs.org
Flow Chemistry Techniques Applied to Brown Solvent Dyes Production
Flow chemistry, where reactions are carried out in a continuously flowing stream, offers significant advantages for dye synthesis, particularly for azo dyes where unstable diazonium intermediates are involved. d-nb.info By generating and immediately reacting the diazonium salt in a continuous flow reactor, the risks associated with its accumulation are minimized. d-nb.inforesearchgate.net This technique also allows for better control over reaction parameters such as temperature and mixing, leading to improved product consistency and yield. nih.gov While specific applications to brown solvent dyes are not extensively detailed, the principles are directly applicable to their synthesis, offering a safer and more efficient manufacturing process. d-nb.inforesearchgate.net
The following table compares batch and flow processes for azo dye synthesis:
| Feature | Batch Process | Flow Process |
| Safety | Accumulation of hazardous diazonium intermediates can occur. | Hazardous intermediates are generated and consumed in situ, minimizing accumulation. d-nb.info |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to batch-to-batch variations. researchgate.net | Precise control over temperature, mixing, and reaction time, leading to higher consistency. nih.gov |
| Scalability | Scaling up can be challenging and may alter reaction dynamics. | Scalable by running the process for longer durations or by using multiple reactors in parallel. nih.gov |
| Efficiency | Can suffer from lower yields and non-uniform product quality. researchgate.net | Often results in higher yields and improved product purity. researchgate.net |
Green Chemistry Principles in Brown Solvent Dyes Synthesis
The application of green chemistry principles aims to reduce the environmental impact of dye synthesis. Key strategies include:
Use of Safer Solvents and Solvent-Free Reactions: Traditional dye synthesis often uses large volumes of hazardous organic solvents. innovationorigins.com Research is focused on using greener solvents like water or conducting reactions under solvent-free conditions, for example, through solid-state synthesis or grinding methods. kashanu.ac.irinnovationorigins.com A study demonstrated a solid-state synthesis method for phthalocyanine (B1677752) dyes that reduced the amount of high-boiling organic solvents by over 99%. innovationorigins.com
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize waste generation is a core principle of green chemistry.
Use of Renewable Feedstocks: There is growing interest in using natural sources and renewable feedstocks for dye production as a sustainable alternative to petroleum-based precursors. youtube.commdpi.com
Optimization of Solvat Brown BR Synthesis Conditions
The synthesis of azo metal-complex dyes like Solvat Brown BR is a multi-step process that is sensitive to a variety of reaction conditions. Achieving optimal outcomes requires a deep understanding of the reaction mechanism and the influence of each parameter on the final product.
Reaction Parameter Tuning for Solvat Brown BR Yield and Selectivity
The yield and selectivity of Solvat Brown BR synthesis are directly influenced by several critical reaction parameters. While specific quantitative data for the optimization of Solvat Brown BR is not extensively published in open literature, the general principles for optimizing the synthesis of azo metal-complex dyes provide a framework for understanding the key variables. These typically include temperature, pH, reaction time, and the molar ratio of reactants.
The formation of the azo dye, a precursor to the final metal complex, is particularly sensitive to temperature and pH. Diazotization reactions are typically carried out at low temperatures, often between 0-5°C, to ensure the stability of the diazonium salt. scielo.org.mx Deviation from this optimal temperature range can lead to decomposition of the diazonium salt, resulting in reduced yield and the formation of unwanted byproducts. The subsequent coupling reaction is highly pH-dependent, with the optimal pH varying based on the specific coupling component. Maintaining the pH within a narrow, optimal range is essential for maximizing the coupling efficiency and minimizing the formation of isomers or other impurities.
The metallization step, where the azo dye is complexed with a metal ion (commonly chromium, cobalt, or copper), also requires careful control of parameters. textilelearner.net The reaction temperature and duration of the metallization process can affect the completeness of the complexation and the stability of the final product.
Table 1: Key Reaction Parameters and Their General Impact on Azo Metal-Complex Dye Synthesis
| Parameter | General Impact on Yield and Selectivity |
| Temperature | Crucial for the stability of intermediates like diazonium salts. Lower temperatures are often favored during diazotization to prevent decomposition and side reactions. |
| pH | Highly influential in the coupling reaction. The optimal pH is specific to the reactants and must be tightly controlled to maximize coupling and minimize byproduct formation. |
| Reaction Time | Sufficient time is necessary to ensure the completion of each reaction step (diazotization, coupling, metallization). However, excessively long reaction times can lead to product degradation. |
| Molar Ratio of Reactants | The stoichiometry of the reactants must be carefully controlled to ensure complete conversion and avoid the presence of unreacted starting materials in the final product. |
Yield Enhancement Strategies for Solvat Brown BR Production
Several strategies can be employed to enhance the production yield of Solvat Brown BR, focusing on both the chemical process and the subsequent workup and purification steps.
Process improvements, such as the controlled addition of reagents, can also significantly impact the yield. For instance, the slow and controlled addition of the diazotizing agent helps to maintain the optimal temperature and prevent localized areas of high concentration, which could lead to side reactions. Similarly, in the coupling step, maintaining a homogenous reaction mixture through efficient stirring is crucial for maximizing the contact between the reactants.
Post-synthesis, the isolation and purification of the product are critical for the final yield. Efficient filtration and washing techniques are necessary to remove unreacted starting materials and byproducts without significant loss of the desired product. The choice of solvent for washing is important; it should effectively remove impurities while having low solubility for the product. Minimizing the number of transfer steps during workup can also help to reduce mechanical losses of the product. reddit.com
Furthermore, in some cases, the synthesis can be carried out in the presence of a metal donor from the outset, combining the coupling and metallization steps. This approach can sometimes lead to higher yields and the formation of fewer impurities. sdc.org.uk
Mechanistic Investigations of Solvat Brown Br Reactions
Elucidation of Reaction Mechanisms Involving Solvat Brown BR
Elucidating reaction mechanisms typically involves a combination of experimental techniques and theoretical calculations. While general principles of reaction mechanisms are well-established, their specific application to complex molecules like Solvat Brown BR would require dedicated study.
Kinetic Studies and Rate Law Determination for Solvat Brown BR Transformations
Kinetic studies are fundamental to understanding reaction mechanisms. They involve measuring the rate of a reaction under varying conditions, such as different reactant concentrations and temperatures. The rate law, an equation that relates the reaction rate to the concentrations of reactants, is experimentally determined and provides crucial insights into the molecularity of the rate-determining step fishersci.comgoogle.com. For a hypothetical reaction involving Solvat Brown BR, kinetic experiments would be necessary to determine its rate law and rate constant(s) fishersci.comgoogle.comnih.gov.
Identification of Intermediates and Transition States in Solvat Brown BR Chemistry
Reaction intermediates are transient species formed during a reaction that are neither starting materials nor final products; they exist at energy minima between transition states on a reaction profile lidsen.comgoogle.commasterorganicchemistry.com. Transition states, in contrast, are high-energy configurations representing the peak of an energy barrier between reactants, intermediates, or products lidsen.comgoogle.commasterorganicchemistry.comlumenlearning.com. Identifying these species for Solvat Brown BR transformations would likely involve spectroscopic methods, trapping experiments, and computational chemistry lidsen.commasterorganicchemistry.com. For instance, in the well-studied electrophilic addition of bromine to alkenes, a cyclic bromonium ion is a key intermediate, and the transition states involve the partial formation and breaking of bonds researchgate.netshekubayohinquiry.scotchemguide.co.uk.
Stereochemical and Regiochemical Control Mechanisms in Solvat Brown BR Reactions
Stereochemistry concerns the spatial arrangement of atoms in molecules and how this changes during a reaction, while regiochemistry deals with the orientation of chemical reaction, specifically where bonds are formed or broken in a molecule with multiple reactive sites. Understanding the stereochemical and regiochemical outcomes of reactions involving Solvat Brown BR would require investigating how the structure of the molecule influences the reaction pathway and the spatial arrangement of atoms in the products. For example, the anti addition observed in the bromination of alkenes is a classic example of stereochemical control dictated by the bromonium ion intermediate researchgate.netshekubayohinquiry.scot. Regioselectivity, such as Markovnikov's rule in the addition of protic acids to unsymmetrical alkenes, is governed by the stability of the intermediate carbocation.
Catalysis in Solvat Brown BR Transformations
Catalysis plays a critical role in many chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process masterorganicchemistry.com. Catalysts can be broadly classified as homogeneous or heterogeneous.
Homogeneous Catalysis for Solvat Brown BR Conversion
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a solution. This allows for intimate mixing and often high selectivity. Designing homogeneous catalysts for transformations of Solvat Brown BR would involve considering its solubility and reactivity in various solvent systems and synthesizing or identifying molecular catalysts that can interact effectively with Solvat Brown BR to facilitate the desired reaction pathway.
Heterogeneous Catalysis Involving Solvat Brown BR
Heterogeneous catalysis involves catalysts in a different phase from the reactants, commonly a solid catalyst with reactants in a liquid or gas phase. This type of catalysis is often preferred in industrial processes due to the ease of catalyst separation and recycling. Developing heterogeneous catalysts for Solvat Brown BR reactions would likely involve immobilizing active catalytic species on a solid support, considering factors such as surface area, pore structure, and the interaction between Solvat Brown BR and the catalyst surface.
Due to the lack of specific research data on the reaction mechanisms and catalysis of Solvat Brown BR in the available search results, this article provides a general overview of the concepts relevant to the requested outline rather than specific findings for the compound itself.
Biocatalytic Approaches in Solvat Brown BR Chemistry
Research into biocatalytic approaches in chemistry often explores the use of enzymes or microorganisms to catalyze chemical transformations. While biocatalysis is a significant field with applications in various chemical processes, including the degradation of complex molecules and the synthesis of fine chemicals, specific documented applications or investigations involving biocatalytic approaches directly related to Solvat Brown BR chemistry were not detailed in the search results.
General biocatalytic processes involve enzymes acting as biological catalysts to facilitate reactions under mild conditions. Examples from broader chemical contexts include enzymatic browning reactions catalyzed by oxidoreductases like polyphenol oxidase and peroxidase ifst.orgresearchgate.netwikipedia.org, and the enzymatic degradation of lignocellulosic materials by fungi osti.govfrontiersin.org. These examples highlight the potential of biocatalysis in transforming complex organic structures. However, the direct application of such methods to Solvat Brown BR was not found.
Solvent Effects on Solvat Brown BR Reaction Mechanisms
The influence of solvents on chemical reaction mechanisms is a well-established principle in chemistry, affecting reaction rates, pathways, and equilibria. Solvent effects stem from the physical and chemical interactions between the solvent molecules and the reactants, intermediates, and transition states. These interactions can include solvation, hydrogen bonding, and polarity effects ucalgary.camsu.edu.
Different types of solvents—such as polar protic, polar aprotic, and non-polar solvents—can exert distinct influences on reaction mechanisms like SN1 and SN2 reactions ucalgary.camsu.edu. For instance, polar protic solvents can stabilize charged species effectively through solvation, while polar aprotic solvents may enhance the reactivity of nucleophiles by not strongly solvating them ucalgary.camsu.edu. The solubility of reactants and products in a given solvent is also a critical factor for a reaction to occur efficiently ucalgary.casavemyexams.com.
While the general principles of solvent effects are well-understood and applied across various areas of chemistry, specific studies detailing how different solvents influence the reaction mechanisms of Solvat Brown BR were not identified in the provided search results. The impact of solvent polarity, hydrogen bonding capacity, or specific solvent interactions on the reactivity or transformation pathways of Solvat Brown BR remains underexplored in the consulted literature.
Compound Information
Based on the available information, Solvat Brown BR is also known by synonyms such as Tinosol Brown BR, Chemisol Brown BR, and Anthrasol IBR nih.gov. Its molecular formula is C42H16N2Na6O24S6, and it has a molecular weight of 1262.9 g/mol nih.gov. The PubChem Compound Identifier (CID) for Solvat Brown BR is 161433 nih.gov.
Derivatization Strategies and Functionalization of Solvat Brown Br
Design and Synthesis of Solvat Brown BR Derivatives
The derivatization of Solvat Brown BR is fundamentally linked to the chemical reactivity of its parent compound, Vat Brown 1. The synthesis of Vat Brown 1 itself involves the condensation of 1,4-diaminoanthraquinone (B121737) with 1-chloroanthraquinone (B52148), followed by a cyclization reaction to form the carbazole (B46965) ring system. chemicalbook.com This synthetic pathway offers several opportunities for introducing structural diversity.
Targeted Structural Modifications of Solvat Brown BR
Targeted structural modifications of the Solvat Brown BR scaffold can be envisioned at several key positions. The aromatic rings of the anthraquinone (B42736) and carbazole units are susceptible to electrophilic substitution reactions, while the nitrogen atom of the carbazole moiety presents a site for N-alkylation or N-arylation.
Table 1: Potential Sites for Targeted Structural Modification of the Vat Brown 1 Scaffold
| Region | Potential Modification | Synthetic Strategy | Potential Impact |
| Anthraquinone Core | Halogenation, Nitration, Sulfonation | Electrophilic Aromatic Substitution | Altered electronic properties, solubility, and reactivity for further functionalization. |
| Carbazole Moiety | C-H Functionalization (e.g., alkylation, acylation) | Transition-metal catalyzed cross-coupling | Introduction of diverse functional groups for tuning photophysical properties and biological activity. nih.govnih.gov |
| Carbazole Nitrogen | N-Alkylation, N-Arylation | Nucleophilic Substitution | Modulation of solubility and electronic communication between the fused ring systems. |
| Peripheral Benzene Rings | Introduction of substituents on starting materials | Modification of 1,4-diaminoanthraquinone or 1-chloroanthraquinone prior to condensation | Systematic study of structure-property relationships. |
Introduction of Specific Functional Groups onto Solvat Brown BR Scaffolds
The introduction of specific functional groups onto the Solvat Brown BR scaffold can impart novel properties and functionalities. For instance, the incorporation of ionizable groups, such as sulfonic acid or carboxylic acid moieties, can enhance aqueous solubility. The attachment of fluorescent tags or quencher molecules can lead to the development of sophisticated molecular probes.
Recent advances in the C-H functionalization of carbazoles offer a powerful toolkit for the direct introduction of a wide array of functional groups. chim.it Palladium-catalyzed reactions, for example, have been employed for the site-selective alkylation and acylation of carbazole derivatives. nih.gov These methods could potentially be adapted to the complex polycyclic system of Vat Brown 1.
Derivatization of Solvat Brown BR for Enhanced Research Utility
The derivatization of Solvat Brown BR can significantly enhance its utility in various research applications, from improving its detection in complex matrices to fine-tuning its spectroscopic properties for specific sensing applications.
Derivatization for Improved Analytical Detection of Solvat Brown BR and its Analogs
The detection and quantification of large, non-volatile molecules like Solvat Brown BR can be challenging. Derivatization strategies can be employed to overcome these analytical hurdles. For instance, the introduction of easily ionizable groups can enhance the signal in mass spectrometry. Alternatively, the attachment of moieties that can be readily detected by techniques such as fluorescence or electrochemical methods can significantly improve sensitivity.
While specific derivatization protocols for the analytical detection of Solvat Brown BR are not extensively documented, general principles from the analysis of other complex dyes can be applied. For example, controlled degradation or cleavage of the dye into smaller, more readily analyzable fragments can be a viable strategy.
Modulation of Spectroscopic Properties of Solvat Brown BR Derivatives
The rich electronic structure of the Solvat Brown BR scaffold, arising from its extended π-conjugated system, results in characteristic absorption and emission properties. Chemical derivatization provides a means to rationally modulate these spectroscopic characteristics.
The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic framework can alter the energy of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission maxima. For example, the functionalization of related carbazole dyes with thiophene (B33073) units has been shown to red-shift their absorption spectra. researchgate.net
Table 2: Predicted Impact of Substituents on the Spectroscopic Properties of Solvat Brown BR Derivatives
| Substituent Type | Position of Substitution | Predicted Effect on Absorption Maximum (λmax) | Rationale |
| Electron-Donating (e.g., -OCH3, -NH2) | Anthraquinone or Carbazole Core | Bathochromic Shift (Red Shift) | Destabilization of the HOMO, leading to a smaller HOMO-LUMO gap. |
| Electron-Withdrawing (e.g., -NO2, -CN) | Anthraquinone or Carbazole Core | Hypsochromic Shift (Blue Shift) | Stabilization of the HOMO, leading to a larger HOMO-LUMO gap. |
| Extended π-Conjugation (e.g., Phenyl, Thienyl) | Peripheral positions | Bathochromic Shift (Red Shift) | Delocalization of π-electrons over a larger system, lowering the HOMO-LUMO gap. |
Structure-Activity Relationship Studies of Solvat Brown BR Derivatives
Understanding the relationship between the chemical structure of Solvat Brown BR derivatives and their functional properties is crucial for the rational design of new molecules with desired characteristics. While specific structure-activity relationship (SAR) studies on Solvat Brown BR derivatives are limited, insights can be gleaned from research on related anthraquinone and carbazole compounds.
For instance, studies on anthraquinone derivatives have shown that the position and nature of substituents can profoundly influence their biological activities, such as their potential as enzyme inhibitors. The spatial arrangement of functional groups can dictate the binding affinity and selectivity for specific biological targets.
Similarly, the photophysical properties of carbazole derivatives are highly dependent on their substitution pattern. The introduction of different functional groups can influence properties such as fluorescence quantum yield, excited-state lifetime, and charge-transfer characteristics, which are critical for applications in organic electronics and sensor technology. rsc.org A systematic investigation of a library of Solvat Brown BR derivatives would be invaluable for establishing comprehensive SAR models.
Advanced Analytical Characterization of Solvat Brown Br
Spectroscopic Analysis Techniques for Solvat Brown BR
Spectroscopic methods are fundamental in elucidating the structural features and electronic properties of Solvat Brown BR by examining its interaction with light across different regions of the electromagnetic spectrum.
UV-Visible Spectroscopy for Solvat Brown BR Characterization
UV-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing compounds that absorb light in the ultraviolet and visible regions of the spectrum, typically between 200 and 800 nm. ijnrd.orgirjmets.com This absorption is due to electronic transitions within the molecule, particularly in chromophores, which are the parts of a molecule responsible for its color. ijnrd.org For Solvat Brown BR, a brown dye, UV-Vis spectroscopy can provide information about its electronic structure and the presence of conjugated systems responsible for its color. The UV-Vis spectrum of a compound shows absorbance as a function of wavelength. ijnrd.org The position and intensity of the absorption bands (λmax and molar absorptivity, ε) are characteristic of the molecule and can be used for qualitative identification and quantitative analysis based on Beer-Lambert Law. ijnrd.orgirjmets.com Changes in solvent or the presence of auxochromes can lead to shifts in the absorption bands, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, and changes in intensity (hyperchromic or hypochromic effects). irjmets.com While specific UV-Vis data for Solvat Brown BR was not extensively detailed in the search results, the technique is generally applicable to colored organic compounds to study their light absorption properties. Studies on other brown carbon (BrC) components, which are light-absorbing organic species, have utilized UV-Vis spectroscopy to examine their absorption properties in the 300-500 nm range. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of Solvat Brown BR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. organicchemistrydata.orguwimona.edu.jm When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, certain nuclei absorb and re-emit energy at specific frequencies, known as chemical shifts. organicchemistrydata.orguwimona.edu.jm The chemical shift of a nucleus is influenced by its local electronic environment, providing information about the types of atoms present and their connectivity. uwimona.edu.jm The splitting patterns of NMR signals (spin-spin coupling) provide further details about the number of neighboring nuclei. docbrown.info For Solvat Brown BR, NMR spectroscopy (specifically ¹H and ¹³C NMR) would be invaluable in confirming its complex polycyclic structure and the arrangement of substituents, including the sulfonate groups and sodium counterions. nih.gov The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings and any other structural elements would provide a spectroscopic fingerprint for structural elucidation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further help in assigning signals and establishing connectivity within the molecule. researchgate.net NMR is widely used for the structural characterization of complex organic molecules and natural products. researchgate.netgoogle.com
Fluorescence and Luminescence Spectroscopy of Solvat Brown BR
Fluorescence and luminescence spectroscopy involve the absorption of light at a specific excitation wavelength, followed by the emission of light at a longer wavelength. spbu.ruthermofisher.com Fluorescence is a rapid process involving transitions between singlet electronic states, while phosphorescence is a slower process involving transitions between triplet and singlet states. spbu.ru The ability of a molecule to fluoresce or luminesce depends on its structural features, particularly the presence of conjugated systems and rigid structures. thermofisher.com For Solvat Brown BR, its polycyclic aromatic structure suggests that it might exhibit fluorescence or luminescence properties. nih.gov Fluorescence spectroscopy can provide information about the electronic excited states of the molecule and can be highly sensitive, allowing for the detection of low concentrations. spbu.ru The excitation and emission spectra, as well as the fluorescence quantum yield and lifetime, can provide insights into the molecule's photophysical properties and its interactions with its environment. thermofisher.com Studies on other brown carbon components have utilized fluorescence spectroscopy, including excitation-emission matrix (EEM) spectroscopy, to characterize their fluorescent properties and identify different fluorophores. researchgate.netcopernicus.orgportalabpg.org.br While the specific fluorescence behavior of Solvat Brown BR would need to be experimentally determined, these techniques hold potential for its characterization, especially if it exhibits intrinsic fluorescence or if fluorescent derivatives can be formed. Luminescence spectroscopy, in general, is used for identification, detection of low concentrations, and studying the purity of compounds. spbu.ru
Chromatographic and Mass Spectrometric Methodologies for Solvat Brown BR
Chromatographic and mass spectrometric techniques are essential for separating complex mixtures containing Solvat Brown BR, identifying the compound, and determining its molecular weight and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Solvat Brown BR
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, while MS detects and identifies the separated compounds by measuring their mass-to-charge ratio (m/z) and fragmentation patterns. weebly.com While GC-MS is typically applied to volatile or easily derivatizable compounds, the large molecular weight and ionic nature of Solvat Brown BR (due to the sulfonate groups and sodium counterions) nih.gov suggest that direct GC-MS analysis might be challenging without appropriate derivatization to increase its volatility. However, if Solvat Brown BR can be suitably derivatized, GC-MS could potentially be used to assess its purity and identify any volatile impurities. The mass spectrum of Solvat Brown BR or its derivatives would show a molecular ion peak (or protonated/deprotonated molecule) and fragment ions, providing information about its molecular weight and structural fragments. weebly.comucalgary.ca The characteristic isotopic pattern of elements like bromine (if present in a related structure or impurity) can also aid in identification. weebly.comucalgary.cadocbrown.info Studies on various organic compounds, including those in complex matrices like propolis and food emulsions, have successfully employed GC-MS for the analysis of volatile and semi-volatile components. nih.govmdpi.com While direct application to Solvat Brown BR might require specific method development, GC-MS remains a powerful tool for the analysis of suitable compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Solvat Brown BR
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely applied in the analysis of complex organic molecules, including dyes. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. longdom.orgsaspublishers.comthermofisher.com In this technique, components of a mixture are separated based on their differential interactions with a stationary phase and a mobile phase in the LC column. longdom.org The separated components then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). longdom.org This coupling allows for the identification and quantification of individual compounds within complex mixtures with high sensitivity and selectivity. longdom.org
For the analysis of dyes like Solvat Brown BR, LC-MS can provide valuable information regarding the purity of the sample, the presence of isomers or related by-products, and the molecular weight of the intact compound and its potential fragments. epa.gov Different ionization techniques can be employed depending on the nature of the analyte, with electrospray ionization (ESI) being commonly used for polar and less volatile compounds, which may be relevant for a sulfated dye like Solvat Brown BR. epa.gov The resulting mass spectra provide a unique fingerprint for the identified compounds.
Hyphenated Techniques and Advanced Separation Methods for Solvat Brown BR Analysis
Beyond basic LC-MS, other hyphenated techniques such as LC coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) can provide more detailed structural information. LC-HRMS offers high mass accuracy, enabling the determination of elemental composition, while LC-MS/MS involves the fragmentation of parent ions to produce characteristic product ions, aiding in structural elucidation. nih.gov Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) combine chromatographic separation with accurate mass measurements and fragmentation capabilities, proving useful for the comprehensive characterization of complex organic compounds. ojp.gov
Advanced separation methods, such as ultra-high-performance liquid chromatography (UHPLC), can be coupled with MS detectors to provide faster separations with higher resolution, which is beneficial when dealing with complex mixtures potentially present with Solvat Brown BR. The choice of stationary phase and mobile phase in liquid chromatography is critical for achieving optimal separation based on the chemical properties of Solvat Brown BR.
X-ray Diffraction and Structural Elucidation of Solvat Brown BR and its Complexes
X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. tcd.iewikipedia.org If Solvat Brown BR can be obtained in crystalline form, single-crystal XRD can provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. wikipedia.org This technique relies on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal. tcd.ie Bragg's Law describes the condition for constructive interference of X-rays diffracted by crystal planes. tcd.ie
Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples of Solvat Brown BR. While PXRD provides less detailed structural information than single-crystal XRD, it is useful for identifying crystalline phases and can provide information on unit cell parameters and crystallinity. wikipedia.orgnsf.gov The diffraction pattern obtained is characteristic of the crystalline compound.
Structural elucidation through XRD involves analyzing the diffraction pattern to determine the unit cell dimensions, space group, and the positions of atoms within the unit cell. wikipedia.orgresearchgate.net This process can reveal crucial details about the molecular conformation and intermolecular interactions, such as hydrogen bonds or stacking interactions, which influence the solid-state properties of Solvat Brown BR or its complexes. researchgate.net
Advanced Electroanalytical Techniques for Solvat Brown BR Investigation
Electroanalytical techniques measure the electrical properties of a solution containing an analyte to gain information about its chemical properties and concentration. unimed.edu.ngscribd.com These techniques are particularly useful for studying electroactive compounds, which can undergo electron transfer reactions at an electrode surface. unimed.edu.ng Voltammetry, a key electroanalytical method, involves varying the potential applied to a working electrode and measuring the resulting current. scribd.combrown.edu
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be applied to investigate the redox behavior of Solvat Brown BR, if it is electroactive. brown.edu These methods can determine the formal potential of redox processes, the number of electrons transferred, and the kinetics of the electron transfer. unimed.edu.ngbrown.edu CV, for instance, can reveal reversible or irreversible redox events and information about reaction intermediates. brown.edu
Electroanalytical techniques offer advantages such as high sensitivity, relatively low cost, and the ability to study species in their native environment. mdpi.com When coupled with separation techniques like HPLC, electrochemistry can be a powerful tool for analyzing complex mixtures containing electroactive components. brown.edu The application of these techniques to Solvat Brown BR would provide insights into its electrochemical properties, which could be relevant for understanding its stability or interactions in different environments.
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |
| Solvat Brown BR | 161433 | C₄₂H₁₆N₂Na₆O₂₄S₆ | 1262.9 |
Solvat Brown BR is a complex chemical compound used as a dye. Its comprehensive characterization requires the application of advanced analytical techniques to understand its composition, structure, and properties.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Solvat Brown BR
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of complex organic molecules, including various dyes. longdom.orgsaspublishers.comthermofisher.com This method couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. longdom.org In LC, components of a mixture are separated based on their interactions with a stationary phase and a mobile phase. longdom.org The separated analytes are then introduced into a mass spectrometer, where they are ionized and detected according to their mass-to-charge ratio (m/z). longdom.org This allows for the sensitive and selective identification and quantification of individual compounds within intricate samples. longdom.org
For the analysis of dyes like Solvat Brown BR, LC-MS is valuable for assessing sample purity, identifying related substances or isomers, and determining the molecular weight of the compound and its potential fragments. epa.gov The choice of ionization technique in LC-MS is crucial and depends on the chemical properties of the analyte; electrospray ionization (ESI) is often suitable for polar and relatively non-volatile compounds, which may include sulfated dyes such as Solvat Brown BR. epa.gov The mass spectra generated provide characteristic information for the identified components.
Hyphenated Techniques and Advanced Separation Methods for Solvat Brown BR Analysis
Beyond standard LC-MS, techniques such as LC coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) can yield more detailed structural insights. LC-HRMS provides high mass accuracy, facilitating the determination of elemental composition, while LC-MS/MS involves the fragmentation of precursor ions to produce characteristic product ions, aiding in structural elucidation. nih.gov The combination of liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) allows for chromatographic separation, accurate mass measurement, and fragmentation capabilities, contributing to the comprehensive characterization of complex organic compounds. ojp.gov
Advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) can be coupled with MS detectors to achieve faster and higher-resolution separations, which is advantageous when analyzing potentially complex mixtures associated with Solvat Brown BR. Careful selection of the stationary and mobile phases in liquid chromatography is essential to optimize the separation based on the specific chemical properties of Solvat Brown BR.
X-ray Diffraction and Structural Elucidation of Solvat Brown BR and its Complexes
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. tcd.iewikipedia.org If Solvat Brown BR can be crystallized, single-crystal XRD can provide definitive structural information, including precise atomic positions, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. wikipedia.org This technique relies on the diffraction pattern generated when X-rays interact with the ordered atomic arrangement in a crystal, following Bragg's Law. tcd.ie
Powder X-ray Diffraction (PXRD) is applicable to polycrystalline samples of Solvat Brown BR. Although it provides less detailed structural information compared to single-crystal XRD, PXRD is useful for identifying crystalline phases, determining unit cell parameters, and assessing crystallinity. wikipedia.orgnsf.gov The resulting diffraction pattern serves as a unique identifier for the crystalline compound.
Structural elucidation using XRD involves analyzing the diffraction pattern to determine the unit cell dimensions, space group, and the coordinates of atoms within the unit cell. wikipedia.orgresearchgate.net This process can reveal critical details about the molecular conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the solid-state properties of Solvat Brown BR or any complexes it may form. researchgate.net
Advanced Electroanalytical Techniques for Solvat Brown BR Investigation
Electroanalytical techniques measure the electrical properties of a solution containing an analyte to obtain information about its chemical characteristics and concentration. unimed.edu.ngscribd.com These methods are particularly valuable for studying compounds that are electroactive, meaning they can participate in electron transfer reactions at an electrode surface. unimed.edu.ng Voltammetry, a key electroanalytical technique, involves varying the potential applied to a working electrode and measuring the resulting current. scribd.combrown.edu
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to investigate the redox behavior of Solvat Brown BR, provided it exhibits electrochemical activity. brown.edu These techniques can provide information about the formal potentials of redox processes, the number of electrons involved in the transfer, and the kinetics of the electron transfer reaction. unimed.edu.ngbrown.edu CV, for instance, can distinguish between reversible and irreversible redox events and offer insights into reaction intermediates. brown.edu
Computational and Theoretical Studies on Solvat Brown Br
Mechanistic Pathways Derived from Computational Modeling of Solvat Brown BR Reactions
Potential Energy Surface Mapping for Solvat Brown BR Transformations
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding reaction mechanisms, identifying stable isomers, and determining transition states.
As of the current body of publicly available scientific literature, detailed potential energy surface mapping specifically for the transformations of Solvat Brown BR has not been extensively reported. Such studies would be computationally intensive due to the large and complex structure of the dye, which consists of a fused carbazole-anthraquinone system. scribd.com Future research in this area could provide valuable insights into its synthesis, degradation pathways, and interactions with other molecules.
Reaction Coordinate Analysis of Solvat Brown BR Processes
Reaction coordinate analysis is a method used to describe the progress of a chemical reaction. It involves identifying the key atomic or molecular motions that lead from reactants to products. This analysis is essential for understanding the mechanism and kinetics of a reaction.
Similar to potential energy surface mapping, specific reaction coordinate analyses for processes involving Solvat Brown BR are not widely available in peer-reviewed literature. The application of this dye involves a redox process where the soluble leuco form is oxidized to the insoluble pigment on the fiber. wikipedia.org A detailed reaction coordinate analysis of this transformation could elucidate the precise mechanism of oxidation and pigment formation, potentially leading to more efficient and environmentally friendly dyeing processes.
Predictive Modeling for Novel Solvat Brown BR Properties and Reactivity
Predictive modeling uses computational methods to forecast the properties and reactivity of chemical compounds. These models are often based on the molecule's structure and can provide valuable information for assessing its potential applications and environmental impact.
Computational studies have been employed to predict the interaction of Solvat Brown BR with biological molecules, particularly enzymes. In a study assessing the degradation potential of various vat dyes by enzymes from Escherichia coli, molecular docking was used to predict the binding affinity between Solvat Brown BR and several enzymes. researchgate.netresearchgate.net The binding energy is a key indicator of the likelihood of an interaction that could lead to enzymatic degradation.
The study revealed that Aryl sulfotransferase showed the highest binding energy with Solvat Brown BR, suggesting a strong potential for interaction and subsequent degradation. researchgate.netresearchgate.net The binding energies from this molecular docking study are presented in the table below.
| Enzyme from Escherichia coli | Binding Energy (kcal/mol) |
| Aryl sulfotransferase | -13.4 |
| Azo-reductase | -12.8 |
| Alkane sulphonate monooxygenase | -11.5 |
This table displays the predicted binding energies between Solvat Brown BR (Vat Brown 1) and three different enzymes, as determined by molecular docking studies. A more negative binding energy indicates a stronger predicted interaction.
Furthermore, predictive studies have touched upon the potential mutagenicity of Vat Brown 1. It has been noted that the structure of Vat Brown 1 is a fusion of three moles of anthraquinone (B42736). oup.com Since anthraquinone itself is a known Salmonella mutagen, predictive systems that recognize the anthraquinone moiety would likely flag Vat Brown 1 as a potential mutagen. oup.com This structure-activity relationship (SAR) approach is a form of predictive modeling that relies on the known properties of chemical substructures to predict the properties of a larger molecule.
Advanced Applications of Solvat Brown Br in Chemical Research
Solvat Brown BR as a Spectroscopic Probe or Sensor in Research
Spectroscopic probes and sensors are vital tools in chemical research for detecting and analyzing various chemical and physical properties of systems. anr.frlu.se They often operate by exhibiting changes in their spectroscopic properties (such as absorption or fluorescence) in response to changes in their environment or the presence of specific analytes. While the general principles of spectroscopic probes are well-established, specific research utilizing Solvat Brown BR in this capacity was not found.
The ability of a molecule to sense and report on the polarity or nature of its solvent environment is a valuable property for understanding solvation dynamics, reaction mechanisms, and the properties of complex systems. researchgate.netmdpi.com Some compounds exhibit solvatochromism, where their absorption or emission spectra shift depending on solvent polarity. organic-chemistry.org Although this is a significant area of research, specific studies demonstrating Solvat Brown BR's use as a probe for sensing polarity or solvent environment were not identified.
Fluorescent tags are widely used in biological and chemical research for labeling and tracking molecules, visualizing structures, and developing assays. evidentscientific.comrsc.orgcapes.gov.brnih.govbiorxiv.orgresearchgate.net The development of new fluorescent tags often involves synthesizing derivatives of existing fluorophores or designing novel fluorescent scaffolds. While the creation of fluorescent tags from various organic molecules and their derivatives is an active research area, specific instances of Solvat Brown BR derivatives being developed or used as fluorescent tags were not found in the search results.
Role of Solvat Brown BR in Materials Science Research
Materials science research focuses on the discovery, design, and application of new materials with tailored properties. mdpi.comwaseda.ac.jpuconn.edunih.gov Functional materials, in particular, are designed to possess specific properties that respond to external stimuli or perform particular functions. anr.frresearchgate.netrsc.orgunistra.fr The integration of organic compounds into material matrices is a common strategy to impart desired characteristics.
Integrating organic molecules into polymers, composites, or other material matrices can lead to the creation of functional materials with enhanced or novel properties. asau.ruaip.orgquantumconf.euuq.edu.ausheffield.ac.uk This integration can affect the material's optical, electronic, mechanical, or chemical behavior. Despite the broad interest in incorporating organic compounds into functional materials for various research applications, specific research detailing the integration of Solvat Brown BR into such materials was not identified.
Photophysical properties, such as light absorption, emission, energy transfer, and excited-state dynamics, are crucial for applications in areas like organic electronics, photonics, and solar energy conversion. evidentscientific.comrsc.orgscispace.combeilstein-journals.orgamazonaws.comeuropa.eumdpi.com Research in these fields often involves studying and manipulating the photophysical behavior of organic molecules. While the photophysical properties of various organic chromophores are investigated for advanced applications, specific research focusing on the photophysical applications of Solvat Brown BR was not found in the search results.
Environmental Considerations and Sustainability in Solvat Brown Br Research Academic Focus
Research into the Environmental Fate of Solvat Brown BR
Research in this area would typically investigate how Solvat Brown BR behaves in various environmental compartments such as water, soil, and air. This would involve studying its persistence, mobility, and potential for bioaccumulation.
Degradation Pathways of Solvat Brown BR in Environmental Matrices
This subsection would detail the chemical and biological processes by which Solvat Brown BR breaks down in the environment. This could include hydrolysis, biodegradation, oxidation, and other relevant transformation processes. Identifying the intermediate and final degradation products is crucial for understanding the potential environmental impact.
Photodegradation Studies of Solvat Brown BR
Photodegradation studies would examine the breakdown of Solvat Brown BR upon exposure to light, particularly sunlight. This is an important degradation pathway for many organic compounds in aquatic and atmospheric environments. Research would involve determining the rate of photodegradation and identifying the resulting products.
Academic Perspectives on Minimizing Environmental Impact of Solvat Brown BR Research
This section would explore the strategies and considerations employed in academic research to reduce the environmental footprint associated with the use of Solvat Brown BR.
Responsible Disposal and Waste Management Practices in Solvat Brown BR Laboratory Research
This would cover the specific procedures and best practices for handling, storing, and disposing of Solvat Brown BR waste generated in academic laboratories. This includes proper labeling, segregation of waste streams, and adherence to institutional and regulatory guidelines for hazardous waste disposal. General guidelines for laboratory waste management emphasize proper containment, labeling, and using designated collection programs, prohibiting disposal via sinks or evaporation.
Life Cycle Assessment Methodologies for Solvat Brown BR Synthesis and Application in Research
Applying Life Cycle Assessment (LCA) methodologies to Solvat Brown BR in research would involve evaluating the environmental impacts associated with its entire life cycle, from the raw material extraction and synthesis to its use in the laboratory and eventual disposal. This would help identify the stages with the most significant environmental burden and inform strategies for minimization.
Future Research Directions and Unexplored Avenues for Solvat Brown Br
Emerging Synthetic Strategies for Solvat Brown BR and its Analogs
Future synthetic efforts for Solvat Brown BR and its analogs could focus on developing more efficient, sustainable, and scalable methodologies. Emerging synthetic strategies in organic chemistry, such as flow chemistry, mechanochemistry, and the use of heterogeneous catalysis, offer potential routes to improve reaction yields, reduce solvent usage, and minimize waste generation compared to traditional batch processes. shekubayohinquiry.scot The exploration of novel coupling reactions and cascade sequences could also lead to shorter synthetic routes to Solvat Brown BR or facilitate the creation of complex analogs with tailored properties. Furthermore, the development of stereoselective synthetic methods, if applicable to the structure of Solvat Brown BR, could allow for the isolation of specific isomers with potentially distinct characteristics. Research into late-stage functionalization could enable the diversification of the Solvat Brown BR core structure, providing access to a library of derivatives for property evaluation.
Advanced Spectroscopic and Analytical Characterization Techniques for Solvat Brown BR
Advancements in spectroscopic and analytical techniques offer enhanced capabilities for the comprehensive characterization of Solvat Brown BR. Future research could leverage techniques such as high-resolution mass spectrometry (HRMS) coupled with advanced separation methods like ultra-high-performance liquid chromatography (UHPLC) to identify and quantify impurities or degradation products with greater precision. Solid-state nuclear magnetic resonance (NMR) spectroscopy could provide detailed insights into the molecular packing and solid-form characteristics of Solvat Brown BR, which are crucial for understanding its bulk properties. Advanced vibrational spectroscopy techniques, such as Raman microscopy or attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy, could be employed for non-destructive analysis and mapping of Solvat Brown BR in various matrices or formulations. The application of hyphenated techniques, combining separation and detection methods, would allow for more comprehensive analysis of complex samples containing Solvat Brown BR.
High-Throughput Screening and Combinatorial Chemistry for Solvat Brown BR Derivatives
High-throughput screening (HTS) and combinatorial chemistry approaches could be valuable tools for exploring the property space of Solvat Brown BR derivatives. By synthesizing libraries of analogs with systematic structural variations using combinatorial methods, researchers could rapidly screen these compounds for desired characteristics, such as altered spectroscopic properties, improved solubility, or enhanced stability in specific environments. Automated platforms and miniaturized reaction conditions inherent in HTS would allow for the rapid evaluation of a large number of derivatives, significantly accelerating the discovery of compounds with optimized performance for various applications. This approach could identify key structural motifs responsible for specific properties and guide the rational design of next-generation Solvat Brown BR-based materials.
Theoretical Predictions for Novel Solvat Brown BR Reactivity and Properties
Computational chemistry and theoretical modeling can play a significant role in predicting and understanding the behavior of Solvat Brown BR. Future research could utilize density functional theory (DFT) calculations to investigate the electronic structure, absorption and emission spectra, and potential reaction pathways of Solvat Brown BR. Molecular dynamics simulations could provide insights into the compound's behavior in different solvents or environments, including its aggregation tendencies and interactions with other molecules. Quantitative structure-property relationships (QSPR) modeling could be employed to build predictive models correlating structural variations of Solvat Brown BR analogs with their observed properties, guiding the design of new compounds with targeted characteristics. Theoretical studies could also explore potential degradation mechanisms and predict the stability of Solvat Brown BR under various conditions.
Q & A
Q. What analytical challenges arise when quantifying trace impurities in Solvat Brown BR, and how can they be mitigated?
- Methodological Answer: Develop a UHPLC-MS/MS method with MRM detection (LOD ≤ 0.1 ppm). Address matrix effects via standard addition and isotope dilution. Validate against NIST-certified reference materials .
Guidelines for Addressing Research Questions
- Data Contradictions : Use systematic reviews (PRISMA framework) to reconcile conflicting results .
- Experimental Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Ensure all computational models disclose software versions and force-field parameters to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
